molecular formula C14H18N4O2S B417236 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione CAS No. 377061-85-3

1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione

Cat. No.: B417236
CAS No.: 377061-85-3
M. Wt: 306.39g/mol
InChI Key: JRJSUXVWEXGIPV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes multiple methyl and prop-2-enyl groups attached to a purine core. The presence of a sulfanyl group further distinguishes it from other purine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. The initial step often includes the alkylation of a purine derivative, followed by the introduction of the sulfanyl group through a thiolation reaction. The reaction conditions usually require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfanyl group, converting it to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or prop-2-enyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical choices.

    Nucleophiles: Halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols. Substitution reactions can result in various alkylated or aminated derivatives.

Scientific Research Applications

1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-7-prop-2-enylpurine-2,6-dione: Lacks the sulfanyl group, resulting in different chemical properties.

    8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione: Does not have the methyl groups, affecting its reactivity and applications.

Uniqueness

1,3-Dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-dimethyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-6-7-18-10-11(15-13(18)21-8-9(2)3)16(4)14(20)17(5)12(10)19/h6H,1-2,7-8H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJSUXVWEXGIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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